molecular formula C14H21NO2 B1361312 1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol CAS No. 5269-47-6

1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol

Cat. No.: B1361312
CAS No.: 5269-47-6
M. Wt: 235.32 g/mol
InChI Key: YPJJVSQNQYUVIH-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-ethoxyphenylmethyl substituent. For example, compounds like 1-(4-aminophenyl)-4-methylpiperidin-4-ol are synthesized via reactions involving piperidine intermediates and purification by column chromatography .

Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors . The 4-ethoxyphenyl group in this compound may confer unique electronic and steric properties, distinguishing it from analogs with other substituents.

Properties

CAS No.

5269-47-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)11-15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-11H2,1H3

InChI Key

YPJJVSQNQYUVIH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)O

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Antitumor Piperidin-4-ol Derivatives

Several piperidin-4-ol derivatives exhibit antitumor activity. For instance:

  • 1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-ol (Compound 2): Features bulky bis-sulfonyl substituents, enhancing interactions with cellular targets. It demonstrated efficacy against non-small cell lung cancer (NSCLC) in vitro .
  • LAS_52160953: Contains a trimethylphenoxy group and showed strong binding to TgAPN2 (a parasitic enzyme) with a binding energy of −8.6 kcal/mol, forming hydrogen bonds with Tyr914 .

Key Differences :

  • Bulky substituents in antitumor analogs (e.g., Compound 2) may enhance target engagement but limit pharmacokinetic profiles .
Table 1: Antitumor Piperidin-4-ol Analogs
Compound Substituents Molecular Weight Activity Reference
Target Compound 4-Ethoxyphenylmethyl 265.35 g/mol* Not reported
Compound 2 Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino-phenethyl ~900 g/mol NSCLC inhibition
LAS_52160953 Trimethylphenoxy, imidazolylpropoxy 507.64 g/mol TgAPN2 inhibition (ΔG = −8.6 kcal/mol)

*Calculated based on molecular formula C₁₄H₂₁NO₂.

Dopamine Receptor Ligands

Piperidin-4-ol derivatives with aromatic substituents show affinity for dopamine receptors:

  • 4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 6) : Exhibits high D2 receptor selectivity (Ki < 10 nM) due to the iodophenyl and indole groups .
  • Haloperidol analogs : Substitution with indole or benzofuran rings modulates D2/D3 receptor selectivity .

Key Differences :

  • Indole-based analogs (e.g., Compound 6) leverage π-π stacking with receptor pockets, whereas the ethoxyphenyl group may engage in hydrophobic interactions .

Enzyme Inhibitors and Docking Profiles

  • LAS_52160953 : Binds deeply into TgAPN2’s active site via hydrogen bonds (Tyr914) and hydrophobic contacts (Asp920, Leu1372) .
  • 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol hydrochloride: The amino group adjacent to ethoxy may enhance solubility but reduce binding pocket penetration compared to the target compound .

Key Insight : The absence of charged groups in the target compound (vs. hydrochlorides in ) could improve blood-brain barrier permeability but limit polar interactions with enzymes.

Structural and Physicochemical Comparisons

  • Amino-Substituted Analogs: Compounds like 1-(4-aminophenyl)piperidin-4-ol () have lower molecular weights (~206 g/mol) and higher polarity due to the –NH₂ group, contrasting with the ethoxy group’s lipophilicity .
  • Toxicity Profiles: 1-(2-(4-Hydroxyphenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol exhibits an ipr-mus TDLo of 4.5 mg/kg, suggesting substituents significantly influence toxicity .
Table 2: Physicochemical Properties
Compound Molecular Weight Key Substituents Solubility (Predicted) Toxicity (TDLo)
Target Compound 265.35 g/mol 4-Ethoxyphenylmethyl Moderate lipophilicity Not reported
Compound 6 438.29 g/mol Iodophenyl, indolylmethyl Low Not reported
1-(4-Aminophenyl) analog 206.29 g/mol 4-Aminophenylmethyl High Not reported
Ref. 457.52 g/mol Hydroxyphenoxy, methylbenzyl Low 4.5 mg/kg (ipr-mus)

Key Takeaways :

  • Substituent choice (e.g., ethoxy vs. sulfonyl, iodine, or amino groups) critically impacts bioactivity, solubility, and toxicity.
  • Piperidin-4-ol derivatives remain a versatile scaffold for drug discovery, with tunable properties for diverse applications .

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